molecular formula C13H13NO5 B2354810 Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate CAS No. 133748-07-9

Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2354810
CAS No.: 133748-07-9
M. Wt: 263.249
InChI Key: PHUWWGPOETXESC-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a benzodioxole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the construction of the pyrrolidine ring. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the benzodioxole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the pyrrolidine ring from linear precursors.

  • Methylation Reactions: Methylation is performed to introduce the methyl ester group at the carboxylate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation Reactions: Oxidation can occur at the pyrrolidine ring, leading to the formation of derivatives.

  • Reduction Reactions: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions can introduce different substituents at various positions on the benzodioxole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Methyl 1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): This compound is structurally similar but lacks the pyrrolidine ring.

  • 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): Another structurally related compound with different functional groups.

Uniqueness: Methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of the benzodioxole and pyrrolidine rings, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-13(16)8-4-12(15)14(6-8)9-2-3-10-11(5-9)19-7-18-10/h2-3,5,8H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUWWGPOETXESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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